molecular formula Cl3H3OV B8668858 CID 25199611

CID 25199611

Cat. No. B8668858
M. Wt: 176.32 g/mol
InChI Key: JNKMSLLEOBTKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04014912

Procedure details

Vanadates, such as butyl vanadate, have been prepared by reacting vanadium oxytrichloride with an excess of butyl alcohol in the presence of ammonia to form butyl vanadate and ammonium chloride. The butyl vanadate solution was separated from the ammonium chloride crystals by filtration. However, since the crystalline ammonium chloride has a tendency to plug the filter, it is difficult to filter off the butyl vanadate. Moreover, the filtration step must be conducted in a closed system to prevent hydrolysis of the butyl vanadate, thus resulting in an expensive process.
[Compound]
Name
Vanadates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butyl vanadate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].O=[V].[ClH:20].Cl.Cl.[NH3:23]>C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].[Cl-:20].[NH4+:23] |f:0.1.2.3.4,5.6.7.8,11.12.13.14.15,16.17|

Inputs

Step One
Name
Vanadates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
butyl vanadate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[V].Cl.Cl.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04014912

Procedure details

Vanadates, such as butyl vanadate, have been prepared by reacting vanadium oxytrichloride with an excess of butyl alcohol in the presence of ammonia to form butyl vanadate and ammonium chloride. The butyl vanadate solution was separated from the ammonium chloride crystals by filtration. However, since the crystalline ammonium chloride has a tendency to plug the filter, it is difficult to filter off the butyl vanadate. Moreover, the filtration step must be conducted in a closed system to prevent hydrolysis of the butyl vanadate, thus resulting in an expensive process.
[Compound]
Name
Vanadates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butyl vanadate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].O=[V].[ClH:20].Cl.Cl.[NH3:23]>C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[CH3:6][CH2:7][CH2:8][CH2:9][O-:10].[CH3:11][CH2:12][CH2:13][CH2:14][O-:15].[OH2:16].[V:17].[Cl-:20].[NH4+:23] |f:0.1.2.3.4,5.6.7.8,11.12.13.14.15,16.17|

Inputs

Step One
Name
Vanadates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
butyl vanadate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[V].Cl.Cl.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].O.[V]
Name
Type
product
Smiles
[Cl-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.